molecular formula C14H23N5O B5304127 N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine

Numéro de catalogue B5304127
Poids moléculaire: 277.37 g/mol
Clé InChI: ZVHQSTGWSVIGBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been found to be effective in the treatment of various autoimmune diseases and B cell malignancies.

Mécanisme D'action

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine works by selectively inhibiting the activity of BTK, a key enzyme involved in the activation of B cells. B cells play a crucial role in the immune response by producing antibodies that target foreign invaders. However, in autoimmune diseases and B cell malignancies, B cells become overactive and attack healthy tissues and cells. By inhibiting BTK, N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine prevents the activation and proliferation of B cells, thereby reducing the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibits the activation of NF-kappaB, a transcription factor involved in the immune response. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine also induces apoptosis (programmed cell death) in cancer cells and enhances the activity of natural killer cells, which play a crucial role in the immune response against cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to have good pharmacokinetic properties, including high bioavailability and good tissue penetration. However, one limitation of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine may also have some adverse effects on the immune system, such as increased risk of infections and reduced antibody production.

Orientations Futures

There are several future directions for the research and development of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict the response to N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine treatment. This could help to identify patients who are most likely to benefit from the drug and reduce the risk of adverse effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine in various autoimmune diseases and B cell malignancies.

Méthodes De Synthèse

The synthesis of N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-bromo-2-chloro-6-methylpyrimidine with 4-(4-aminopiperidin-1-yl)butan-1-amine to obtain 4-(4-aminopiperidin-1-yl)-2-chloro-6-methylpyrimidine. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite to obtain the corresponding N-oxide derivative. The final step involves the reaction of the N-oxide derivative with propionyl chloride to obtain N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine.

Applications De Recherche Scientifique

N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various autoimmune diseases and B cell malignancies. It has been found to be effective in the treatment of rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and B cell lymphomas. N,N,2-trimethyl-6-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-5-14(20)19-8-6-18(7-9-19)13-10-12(17(3)4)15-11(2)16-13/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHQSTGWSVIGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.